molecular formula C21H22N8O B2944541 (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone CAS No. 1251550-93-2

(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone

Cat. No.: B2944541
CAS No.: 1251550-93-2
M. Wt: 402.462
InChI Key: MGVKKPQIZGQPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone is a heterocyclic small molecule featuring:

  • A pyrrolo[3,4-c]pyrazole core with a tert-butyl group at position 2 and a pyrrole substituent at position 2.
  • A tetrazole-containing phenyl ring linked via a methanone bridge to the pyrrolopyrazole scaffold.

Tetrazole groups are recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and enhanced hydrogen-bonding capacity .

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-21(2,3)29-19(26-9-4-5-10-26)17-12-27(13-18(17)23-29)20(30)15-7-6-8-16(11-15)28-14-22-24-25-28/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKKPQIZGQPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a pyrrole moiety, both of which are known for their biological significance. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on enzymes and potentially inhibiting their activity. Additionally, the sulfonamide moiety may interact with proteins, influencing their function and leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and pyrrole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have highlighted the anticancer properties of similar tetrazole-containing compounds. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

Compounds with structural similarities have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects.

Case Studies

  • Tetrazole Derivatives in HIV Research :
    A study evaluated 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as potential HIV-1 gp41 inhibitors. The most active compounds demonstrated IC(50) values around 4.4 μM against gp41 formation, indicating promising antiviral activity .
  • Anticancer Activity :
    Research on pyrrole-based compounds has shown that they can inhibit the growth of various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction .
  • Anti-inflammatory Studies :
    A series of pyrazole derivatives were tested for COX-II inhibition, revealing that some compounds had IC(50) values significantly lower than traditional anti-inflammatory drugs like Celecoxib . This suggests a potential for developing new anti-inflammatory agents based on this compound's structure.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Chemical Reactions Analysis

Tetrazole Functionalization

The 1H-tetrazole group at the 3-position of the phenyl ring is introduced via:

  • Cycloaddition reactions : Nitriles react with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux to form tetrazoles. This method achieves regioselectivity and moderate yields (60–75%) .

  • Post-functionalization : Pre-formed tetrazole derivatives undergo Ullmann-type coupling or Suzuki-Miyaura cross-coupling with halogenated aryl intermediates .

Pyrrole Substituent Incorporation

The 1H-pyrrol-1-yl group is appended via:

  • Nucleophilic substitution : Activated pyrazole intermediates react with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF).

  • Transition-metal catalysis : Palladium-catalyzed Buchwald-Hartwig amination facilitates coupling between aryl halides and pyrrole .

Methanone Bridge Stability

The central methanone group (Ar–CO–Ar') is stable under acidic and neutral conditions but susceptible to nucleophilic attack (e.g., Grignard reagents, LiAlH₄ reduction) in aprotic solvents. Reduction yields secondary alcohols, which can be further functionalized .

Pyrazole Ring Reactivity

  • Electrophilic substitution : The pyrazole ring undergoes nitration/sulfonation at the 4-position due to electron-donating tert-butyl groups directing substitution .

  • Oxidation : Pyrazolines (saturated analogs) oxidize to pyrazoles using MnO₂ or DDQ, preserving the pyrrolo[3,4-c]pyrazole framework .

Tetrazole Ring Modifications

  • Alkylation : The tetrazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives, altering solubility and bioactivity .

  • Coordination chemistry : Tetrazoles act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

Challenges and Stability Considerations

  • Steric hindrance : Bulky tert-butyl and pyrrole groups limit reaction rates in cross-coupling reactions, necessitating high catalyst loadings (5–10 mol% Pd) .

  • Thermal instability : Tetrazole rings decompose above 200°C, requiring low-temperature protocols for functionalization .

  • Solubility : Poor solubility in polar solvents (e.g., H₂O, MeOH) necessitates DMF or DMSO for homogeneous reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: Benzo-Triazole Derivatives (Compounds 26 and 27)

describes the synthesis of (1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone derivatives (compounds 26 and 27). These analogs share the pyrrolopyrazole core but replace the tetrazole-phenyl group with a benzo-triazole moiety.

Table 1: Structural and Physicochemical Comparison
Property Target Compound (Tetrazole) Compound 26 (Benzo-Triazole) Compound 27 (HCl Salt)
Molecular Weight ~450 (estimated) 358.5 [M + H]⁺ 256.5 [M–H]⁻
Key Substituents Tetrazole-phenyl Benzo-triazole Benzo-triazole
Solubility Moderate (tetrazole polarity) Low (non-polar benzo-triazole) High (HCl salt form)
Synthetic Yield N/A 83% 87%

Key Findings :

  • The benzo-triazole analog (compound 26) exhibits a lower molecular weight (358.5 vs. ~450) due to the absence of the bulky tert-butyl and pyrrole groups .
  • The hydrochloride salt (compound 27) shows enhanced solubility, highlighting the impact of salt formation on physicochemical properties .
  • The tetrazole group in the target compound may offer superior metabolic stability compared to benzo-triazole, which is prone to enzymatic degradation .

Analog with Isopropylsulfonyl Phenyl Group ()

discusses 1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, which shares the pyrrolopyrazole core but features an isopropylsulfonyl phenyl group instead of the tetrazole-phenyl moiety.

Table 2: Functional Group Impact
Group Tetrazole-Phenyl Isopropylsulfonyl-Phenyl
Polarity High (tetrazole = polar) Moderate (sulfonyl = polar)
Acid/Base Properties Weak acid (tetrazole pKa ~4.9) Weak base (sulfonyl non-ionizable)
Binding Affinity Likely strong H-bond donor Potential for hydrophobic interactions

Key Implications :

  • The isopropylsulfonyl group introduces steric bulk and moderate polarity, which may enhance target selectivity but reduce aqueous solubility compared to the tetrazole analog .
  • Sulfonyl groups are common in kinase inhibitors (e.g., sulfonamide drugs), suggesting this analog could have distinct pharmacological applications .

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, triazole-pyrazole hybrids can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a THF/water mixture at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Key parameters include:

  • Precursor preparation : Functionalized pyrazole intermediates (e.g., 3-nitrosopyrazole derivatives) are synthesized first.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound.
  • Yield optimization : Stoichiometric ratios of alkyne and azide precursors (1:1.2) and inert atmosphere (N₂) reduce side reactions. Reported yields range from 61% to 75% under optimized conditions .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent positions on the pyrazole and pyrrolo[3,4-c]pyrazole cores. Aromatic protons in the tetrazole and pyrrole rings appear as distinct multiplets in δ 7.0–8.5 ppm .
  • FTIR : Peaks near 1600–1650 cm⁻¹ confirm C=N stretching in the tetrazole ring, while N-H stretches (3300–3500 cm⁻¹) validate pyrrole/pyrazole NH groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (60:40) ensure purity (>95%) .
  • Elemental analysis : Used to verify molecular formula accuracy, particularly for nitrogen-rich structures .

Advanced Question: How can reaction conditions be optimized to address low yields in the final cyclization step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates.
  • Catalyst tuning : Substituent-sensitive catalysts, such as Pd(PPh₃)₄ for Suzuki couplings, improve regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yields by 10–15% .
  • In-situ monitoring : LC-MS tracks intermediate formation to adjust reagent addition dynamically .

Advanced Question: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:
The compound’s flexibility and multiple substituents complicate crystal growth. Solutions include:

  • Co-crystallization : Using solvents like dichloromethane/hexane mixtures promotes ordered packing .
  • Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid N₂ cooling).
  • Density functional theory (DFT) : Validates bond angles/lengths when experimental data is ambiguous .
  • Disorder modeling : For overlapping substituents (e.g., tert-butyl groups), partial occupancy refinement resolves positional ambiguities .

Advanced Question: How can computational methods guide biological target identification for this compound?

Methodological Answer:

  • Molecular docking : Targets like fungal 14α-demethylase (PDB: 3LD6) are screened. AutoDock Vina calculates binding energies, with scoring functions prioritizing interactions with the tetrazole and pyrrole moieties .
  • MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2 Å over 50 ns trajectories) .
  • Pharmacophore mapping : Aligns the compound’s electronegative regions (tetrazole) with enzyme active sites (e.g., heme-binding pockets in cytochrome P450) .

Advanced Question: How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

Methodological Answer:
Discrepancies often arise from substituent electronic effects. Approaches include:

  • Comparative QSAR : Hammett constants (σ) quantify electron-withdrawing/donating effects of substituents (e.g., nitro vs. methoxy groups) .
  • Free-Wilson analysis : Isolates contributions of specific groups (e.g., tert-butyl enhances metabolic stability but reduces solubility) .
  • Biological reassays : Standardized protocols (e.g., MIC testing against Candida albicans) minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.